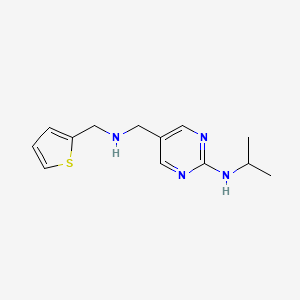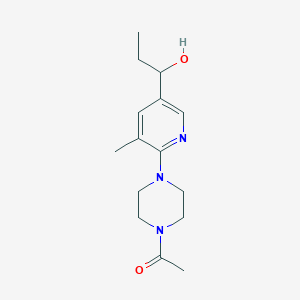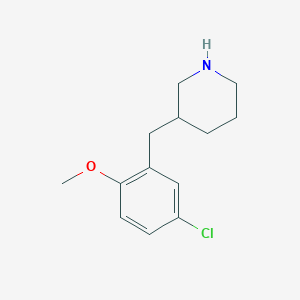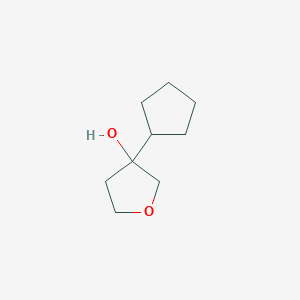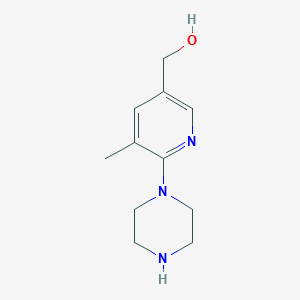
(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol is a chemical compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a piperazine group and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methyl-3-pyridinemethanol and piperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can further optimize the production process.
化学反应分析
Types of Reactions
(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperazine group can participate in substitution reactions, leading to the formation of new compounds with different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like amines or alkyl halides can be used in substitution reactions under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce an alcohol or amine derivative.
科学研究应用
(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and molecular pathways.
Material Science: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Industry: The compound finds applications in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The piperazine group can interact with receptors or enzymes, leading to changes in cellular signaling and function. The hydroxymethyl group may also play a role in the compound’s activity by participating in hydrogen bonding and other interactions.
相似化合物的比较
Similar Compounds
5-(Piperazin-1-yl)pyridin-2-amine: This compound features a similar pyridine-piperazine structure but lacks the hydroxymethyl group.
5-(4-Methylpiperazin-1-yl)pyridin-2-amine: Similar to the target compound but with a methyl group on the piperazine ring.
5-(Piperazin-1-yl)picolinic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.
Uniqueness
(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol is unique due to the presence of both the piperazine and hydroxymethyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
1355202-96-8 |
|---|---|
分子式 |
C11H17N3O |
分子量 |
207.27 g/mol |
IUPAC 名称 |
(5-methyl-6-piperazin-1-ylpyridin-3-yl)methanol |
InChI |
InChI=1S/C11H17N3O/c1-9-6-10(8-15)7-13-11(9)14-4-2-12-3-5-14/h6-7,12,15H,2-5,8H2,1H3 |
InChI 键 |
DPCNLAURVCVLOG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1N2CCNCC2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B11809294.png)

